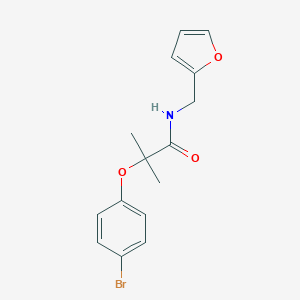![molecular formula C21H16ClN3O2 B243731 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA or Vadimezan and is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a part of the innate immune system and is responsible for detecting viral and bacterial infections. When activated, the STING pathway triggers the production of type I interferons and other cytokines that can activate immune cells and induce an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which can activate immune cells and inhibit tumor growth. It can also induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which can cause DNA damage and induce tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its ability to induce an anti-tumor immune response. This makes it a promising candidate for cancer immunotherapy. However, one of the limitations of using DMXAA is its toxicity. High doses of this compound can cause severe side effects such as hypotension, fever, and liver toxicity.
Orientations Futures
There are several future directions for research on 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One direction is to study the mechanism of action of this compound in more detail to better understand how it activates the immune system. Another direction is to investigate the potential of DMXAA in combination with other anti-cancer agents to enhance its efficacy. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves the reaction of 2-chloronicotinic acid with 5,6-dimethyl-2-aminobenzoxazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its anti-cancer properties. Preclinical studies have shown that this compound can induce tumor regression in various types of cancer, including melanoma, lung cancer, and colon cancer. It has been proposed that the mechanism of action of DMXAA involves the activation of the immune system, leading to the production of cytokines and chemokines that can inhibit tumor growth and induce tumor cell death.
Propriétés
Formule moléculaire |
C21H16ClN3O2 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-9-17-18(10-13(12)2)27-21(25-17)14-5-3-6-15(11-14)24-20(26)16-7-4-8-23-19(16)22/h3-11H,1-2H3,(H,24,26) |
Clé InChI |
BWAMHZXKLQSOQW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243649.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)